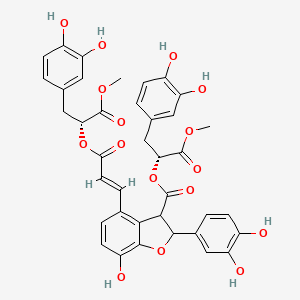

DimethyllithospermateB

Description

Overview of Natural Product Discovery and Their Significance in Biomedical Science

Natural products, substances produced by living organisms, have historically been a cornerstone of medicine and have significantly influenced drug discovery. nih.govresearchgate.net These compounds, often secondary metabolites, provide a vast structural diversity that is unparalleled by synthetic chemical libraries, offering unique opportunities for identifying novel drug leads. nih.govsigmaaldrich.com The exploration of natural sources like plants, fungi, and marine organisms has led to the discovery of numerous therapeutic agents. nih.govnih.gov In fact, a significant portion of the current pharmacopeia is derived from or inspired by natural products. nih.gov

The significance of natural products in biomedical science extends beyond their direct use as drugs. They serve as crucial tools for understanding complex biological pathways and identifying new therapeutic targets. sigmaaldrich.com The intricate and specific interactions of natural compounds with biological macromolecules make them invaluable as chemical probes. nih.gov Despite a period of decreased interest from the pharmaceutical industry, advancements in analytical technologies are revitalizing natural product-based drug discovery, enabling faster identification and characterization of these complex molecules. researchgate.net

Contextualizing Dimethyllithospermate B within the Chemical Class of Lignans (B1203133) and Related Phenylpropanoids

Dimethyllithospermate B belongs to the broad class of naturally occurring phenolic compounds known as phenylpropanoids. Specifically, it is classified as a lignan (B3055560). nih.govresearchgate.net Lignans are characterized by the coupling of two phenylpropanoid (C6-C3) units. researchgate.net This structural motif gives rise to a wide array of compounds with diverse biological activities. researchgate.net

Phenylpropanoids and lignans are widely distributed throughout the plant kingdom and can be found in various plant parts, including roots and stems. researchgate.netnih.gov They are products of the shikimate pathway and play various roles in plants, including defense. The structural diversity within the lignan class is vast, leading to several subclasses based on their specific chemical structures and linkages. researchgate.netmdpi.com

Rationale for Comprehensive Chemical and Biological Investigations of Complex Natural Compounds

The comprehensive investigation of complex natural compounds like Dimethyllithospermate B is driven by several key factors. The structural complexity of natural products is often correlated with novel mechanisms of action and high selectivity for biological targets. researchgate.netwikipedia.org These molecules have evolved over millennia to interact with biological systems, making them a rich source of potential therapeutic agents. nih.gov

Detailed chemical and biological studies are essential to unlock the full potential of these compounds. nih.govmdpi.comresearchgate.netplos.org Such investigations help in understanding their structure-activity relationships, identifying their molecular targets, and elucidating their mechanisms of action. nih.govamegroups.cn This knowledge is crucial for the development of new drugs and for providing a scientific basis for the traditional uses of medicinal plants. scirp.org Furthermore, the study of complex natural products can inspire the synthesis of novel analogs with improved efficacy and pharmacokinetic properties. mdpi.com

Current State of Research on Dimethyllithospermate B

Current research on Dimethyllithospermate B has primarily focused on its identification in various plant species and preliminary investigations into its biological activities. It has been identified as a constituent in plants such as Salvia miltiorrhiza. nih.gov Studies have utilized techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to detect and quantify this compound in plant extracts. nih.govacs.org

Some research has suggested potential therapeutic effects, including antioxidant properties. koreascience.kr For instance, Dimethyllithospermate B, along with other related compounds, has been investigated for its potential to protect liver cells from oxidative stress. koreascience.kr However, the body of research specifically focused on Dimethyllithospermate B is still emerging, and more in-depth studies are needed to fully understand its pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula |

C38H34O16 |

|---|---|

Molecular Weight |

746.7 g/mol |

IUPAC Name |

[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3/b12-7+/t29-,30-,33?,34?/m1/s1 |

InChI Key |

DHYLGBJCEGEBGQ-YHJUGANISA-N |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)OC |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC |

Origin of Product |

United States |

Occurrence, Isolation, and Primary Characterization of Dimethyllithospermate B

Botanical Sources and Distribution of Dimethyllithospermate B

Dimethyllithospermate B is primarily associated with plants from the Salvia genus, which is well-known for producing a rich diversity of bioactive compounds. mdpi.com The most notable botanical source is Salvia miltiorrhiza Bunge, a perennial plant in the mint family (Lamiaceae). mdpi.com Commonly known as Danshen, its root and rhizome are extensively used in traditional Chinese medicine. mdpi.com

Salvia miltiorrhiza is recognized for its complex chemical profile, containing both hydrophilic phenolic acids and lipophilic diterpenoids (tanshinones). nih.govresearchgate.net Dimethyllithospermate B is found among the hydrophilic constituents. These phenolic acids are derivatives and polymers of caffeic acid and danshensu. mdpi.com While salvianolic acid B is the most abundant phenolic compound, numerous other related structures, including various derivatives like O-alkylated compounds, have been identified. mdpi.comnih.gov The presence of magnesium lithospermate B has been confirmed as a key chemical marker in wine-processed Salvia miltiorrhiza, indicating that lithospermate structures are significant components of the plant's chemistry. nih.gov The distribution of these compounds can vary in different parts of the plant, such as the roots, stems, leaves, and flowers, and can change during different growth periods. researchgate.net

Botanical Sources of Dimethyllithospermate B and Related Compounds

| Plant Species | Family | Common Name | Primary Part(s) Containing Compound |

|---|---|---|---|

| Salvia miltiorrhiza Bunge | Lamiaceae | Danshen, Red Sage | Root and Rhizome |

Advanced Chromatographic and Spectroscopic Methodologies for Isolation from Complex Biological Matrices

The isolation of a specific, often low-abundance, compound like Dimethyllithospermate B from a complex biological matrix such as a plant extract requires a multi-step purification strategy. nih.gov This process begins with extraction, typically using a solvent like ethanol (B145695) or methanol (B129727) to draw out a broad range of compounds from the dried plant material. mdpi.combvsalud.org

Following extraction, various chromatographic techniques are employed to separate the target compound from the crude extract. A common approach involves using macroporous or polyamide resins for initial fractionation. bvsalud.orgresearchgate.net These resins separate compounds based on polarity and size, allowing for the enrichment of the phenolic acid fraction. bvsalud.org The enriched fraction is then subjected to more refined chromatographic methods. Preparative High-Performance Liquid Chromatography (HPLC) is a crucial final step for isolating highly pure compounds. researchgate.net This technique uses a high-pressure pump to pass the sample through a column packed with a stationary phase (e.g., C18), separating molecules based on their differential partitioning between the mobile and stationary phases to yield the purified Dimethyllithospermate B. researchgate.net

Ultrahigh Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) for Detection and Provisional Identification

Ultrahigh Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a powerful analytical tool for the rapid detection and provisional identification of compounds in complex mixtures like plant extracts. researchgate.net The UPLC system utilizes columns with smaller particle sizes (typically under 2 μm), which provides higher resolution, greater peak capacity, and faster analysis times compared to traditional HPLC. mdpi.com

For the analysis of Dimethyllithospermate B, a sample extract is injected into the UPLC system, where it is separated on a reversed-phase column (e.g., Acquity UPLC BEH C18). researchgate.netmdpi.com The separated compounds then enter the Q-TOF mass spectrometer. The mass spectrometer ionizes the molecules, often using an electrospray ionization (ESI) source, which is suitable for polar compounds like phenolic acids. researchgate.netaidic.it

The Q-TOF analyzer provides high-resolution mass measurements with exceptional mass accuracy, often in the parts-per-billion (ppb) range. This precision allows for the determination of the elemental formula of the parent ion, which is a critical first step in provisional identification. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where the parent ion is fragmented, and the masses of the resulting fragment ions are measured. researchgate.net This fragmentation pattern provides structural information that, when analyzed, can lead to the provisional identification of Dimethyllithospermate B by matching it against known fragmentation pathways of related compounds. researchgate.net

Typical Parameters for UPLC-Q-TOF-MS Analysis

| Parameter | Typical Setting |

|---|---|

| UPLC System | Waters Acquity UPLC or similar mdpi.com |

| Column | Acquity UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 μm) mdpi.com |

| Mobile Phase | Gradient elution with Acetonitrile and Water (often with 0.1% formic acid) mdpi.com |

| Flow Rate | 0.3 - 0.8 mL/min mdpi.comaidic.it |

| Column Temperature | 35 °C mdpi.com |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) researchgate.net |

| Ion Source | Electrospray Ionization (ESI), positive or negative mode researchgate.netaidic.it |

| Mass Range | m/z 100-1500 researchgate.net |

Integrated Analytical Strategies for Structural Confirmation of Dimethyllithospermate B

While UPLC-Q-TOF-MS provides strong evidence for the identity of a compound, unambiguous structural confirmation requires an integrated approach using multiple spectroscopic techniques. nih.gov This is performed on the pure compound obtained after isolation.

High-Resolution Mass Spectrometry (HRMS) data from the Q-TOF analysis provides the precise molecular weight and elemental composition, which is the foundational piece of the structural puzzle. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule. nih.gov A suite of NMR experiments is typically conducted:

¹H NMR (Proton NMR): Identifies the number and types of hydrogen atoms in the molecule, providing information about their chemical environment and connectivity.

¹³C NMR (Carbon NMR): Determines the number and types of carbon atoms in the molecule's skeleton.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between atoms. COSY (Correlation Spectroscopy) shows which protons are coupled to each other, HSQC (Heteronuclear Single Quantum Coherence) links protons to the carbons they are directly attached to, and HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range connections between protons and carbons, allowing the pieces of the structure to be assembled.

Data from other spectroscopic methods, such as Ultraviolet-Visible (UV-Vis) spectroscopy, which provides information on electronic transitions and conjugation within the molecule, and Infrared (IR) spectroscopy, which identifies functional groups, are also used to corroborate the proposed structure. By combining the data from HRMS, a full suite of NMR experiments, and other spectroscopic methods, the precise three-dimensional structure of Dimethyllithospermate B can be definitively confirmed. nih.gov

Biosynthetic Pathways and Precursor Analysis of Dimethyllithospermate B

General Principles of Phenylpropanoid and Lignan (B3055560) Biosynthesis in Plants

The phenylpropanoid pathway is a pivotal metabolic route in plants, responsible for the synthesis of a vast array of secondary metabolites. researchgate.netfrontiersin.org This pathway begins with the aromatic amino acid phenylalanine, which is derived from the shikimate pathway. frontiersin.orgmdpi.com The initial, highly conserved steps of the general phenylpropanoid pathway are catalyzed by a sequence of three key enzymes. nih.gov

Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine into cinnamic acid. mdpi.comnih.gov

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to form p-coumaric acid. researchgate.netnih.gov

4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by converting it to its corresponding thioester, p-coumaroyl-CoA. nih.gov

These three steps form the central hub, providing the essential precursor for numerous branching pathways that lead to diverse classes of compounds, including flavonoids, coumarins, lignins, and lignans (B1203133). researchgate.netfrontiersin.orgnih.gov

Lignans are a specific class of phenylpropanoids formed by the dimerization of two coniferyl alcohol units (monolignols). mdpi.com The biosynthesis of these monolignols from p-coumaroyl-CoA involves a series of reduction, hydroxylation, and methylation reactions catalyzed by enzymes such as cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD). nih.govscispace.com The specific stereochemistry of the resulting lignan is often directed by a class of non-enzymatic proteins known as dirigent (DIR) proteins. mdpi.com Lignans and lignin (B12514952) share common precursors and enzymatic steps, particularly in the formation and subsequent polymerization of monolignols, a process involving peroxidase and laccase enzymes. mdpi.comnih.gov

Table 1: Key Enzymes in the General Phenylpropanoid Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. mdpi.comnih.gov |

| Cinnamate 4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid. researchgate.netnih.gov |

| 4-coumarate:CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. nih.gov |

| Cinnamoyl-CoA reductase | CCR | Reduces cinnamoyl-CoA esters to their corresponding aldehydes. nih.govscispace.com |

| Cinnamyl alcohol dehydrogenase | CAD | Reduces cinnamyl aldehydes to monolignols (e.g., coniferyl alcohol). nih.govscispace.com |

Proposed Biosynthetic Routes to Lithospermic Acid Derivatives (Acknowledging current research gaps for Dimethyllithospermate B specifically)

The complete biosynthetic pathway for Dimethyllithospermate B has not been fully elucidated. However, based on its chemical structure, a putative pathway can be proposed by examining the biosynthesis of its core structure, Lithospermic Acid B.

Lithospermic Acid B (LAB), also known as Salvianolic Acid B, is a water-soluble phenolic acid found in plants such as Salvia miltiorrhiza. nih.gov Research strongly suggests that LAB is a dimer of rosmarinic acid (RA). portlandpress.comresearchgate.net Studies have shown that in hairy root cultures of Salvia miltiorrhiza, the addition of an abiotic elicitor (silver ions) dramatically increased the production of LAB while the concentration of RA decreased, providing evidence that RA is a direct precursor to LAB. portlandpress.comresearchgate.net

The biosynthesis of the precursor, rosmarinic acid, is well-understood and involves two branches originating from the amino acids L-phenylalanine and L-tyrosine. The phenylalanine-derived portion proceeds through the general phenylpropanoid pathway to form 4-coumaroyl-CoA. The tyrosine-derived portion is converted to 4-hydroxyphenyllactic acid. These two precursors are then condensed and processed by a rosmarinic acid synthase (RAS) to form rosmarinic acid. nih.gov

The proposed pathway to Dimethyllithospermate B therefore proceeds in three main stages:

Synthesis of Rosmarinic Acid: Formation of the monomeric precursor via established pathways.

Dimerization: Oxidative coupling of two rosmarinic acid molecules to form the Lithospermic Acid B scaffold. The precise enzymatic control of this dimerization step in vivo is an area of active research.

Methylation: Subsequent methylation of two hydroxyl groups on the Lithospermic Acid B backbone to yield Dimethyllithospermate B. This final step is likely catalyzed by one or more specific O-methyltransferase (OMT) enzymes, which are common in phenylpropanoid metabolism. mdpi.com

A significant research gap remains in identifying the specific enzymes and regulatory factors that control the dimerization of rosmarinic acid and the final methylation steps to produce Dimethyllithospermate B in plants.

Table 2: Proposed Precursors and Intermediates in Dimethyllithospermate B Biosynthesis

| Compound | Role | Origin |

|---|---|---|

| L-Phenylalanine | Primary Precursor | Shikimate Pathway frontiersin.orgmdpi.com |

| L-Tyrosine | Primary Precursor | Shikimate Pathway |

| Rosmarinic Acid | Key Intermediate (Monomer) | Condensation of Phenylpropanoid and Tyrosine pathways nih.gov |

| Lithospermic Acid B | Key Intermediate (Dimer) | Dimerization of Rosmarinic Acid portlandpress.comresearchgate.net |

| Dimethyllithospermate B | Final Product | Methylation of Lithospermic Acid B |

Exploration of Enzymatic Systems and Genetic Regulation Governing Related Biosynthetic Processes

The biosynthesis of phenylpropanoids and their derivatives is tightly controlled by a complex network of enzymes and genetic regulators. The expression of the structural genes encoding biosynthetic enzymes is governed by various families of transcription factors. frontiersin.orgmdpi.com

Enzymatic Systems: Beyond the core enzymes of the general phenylpropanoid pathway (PAL, C4H, 4CL), specific downstream branches are defined by distinct enzyme classes. In lignan biosynthesis, key enzymes include:

Pinoresinol-Lariciresinol Reductases (PLRs): These enzymes are crucial for the stepwise reduction of pinoresinol, a primary lignan, into other lignan structures. mdpi.comresearchgate.net Their regulation is critical for determining the final profile of lignans synthesized by the plant. mdpi.com

Dirigent Proteins (DIRs): These proteins are thought to mediate the stereospecific coupling of monolignol radicals to form specific lignan isomers, such as (+)- or (−)-pinoresinol. mdpi.com

Peroxidases (PRXs) and Laccases: These enzymes are involved in the oxidative polymerization of monolignols to form both lignans and lignin. mdpi.comnih.gov

O-Methyltransferases (OMTs): This large family of enzymes is responsible for methylating hydroxyl groups on phenylpropanoid rings, a critical step in the synthesis of many derivatives, including, putatively, Dimethyllithospermate B. mdpi.com

Genetic Regulation: The expression of these enzymatic genes is orchestrated by transcription factors, which bind to promoter regions of the genes to activate or repress their transcription. Two major families of transcription factors are known to be master regulators of the phenylpropanoid pathway:

MYB Transcription Factors: These are key regulators of structural genes in various branches of the phenylpropanoid pathway, including those for flavonoid and lignin synthesis. frontiersin.orgmdpi.com

NAC Transcription Factors: This family of plant-specific transcription factors also plays a significant role in regulating monolignol and lignan production. mdpi.com

The activity of these pathways is also highly responsive to developmental cues and environmental stimuli. Phytohormones like methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA), as well as abiotic elicitors, can significantly increase the expression of lignan biosynthetic genes (e.g., PAL, CCR, CAD, PLR) and lead to the accumulation of their products. scispace.comresearchgate.net This regulatory complexity allows the plant to dynamically control the production of these compounds in response to specific needs, such as growth and defense. frontiersin.orgmdpi.com

Table 3: Key Regulatory Components in Lignan and Related Biosynthesis

| Component | Type | Function in Pathway |

|---|---|---|

| MYB | Transcription Factor | Key regulator of structural genes for phenylpropanoid biosynthesis. frontiersin.orgmdpi.com |

| NAC | Transcription Factor | Regulates monolignol and lignan production. mdpi.com |

| Dirigent Protein (DIR) | Guiding Protein | Mediates stereoselective coupling of monolignols to form lignans. mdpi.com |

| Pinoresinol-Lariciresinol Reductase (PLR) | Enzyme | Catalyzes key reduction steps in the lignan-specific pathway. mdpi.comresearchgate.net |

| Peroxidase (PRX) | Enzyme | Catalyzes oxidative polymerization of monolignols. frontiersin.orgmdpi.comnih.gov |

Synthetic Strategies Towards Dimethyllithospermate B and Its Analogues

Current Status of Total Synthesis Efforts for Complex Natural Products Bearing the Lithospermic Acid Scaffold

The journey towards the total synthesis of natural products containing the lithospermic acid framework has been marked by several key achievements, evolving from racemic approaches to highly convergent and enantioselective routes. Lithospermic acid, the parent compound, has been the primary target of these efforts, providing a blueprint for potential syntheses of its derivatives like Dimethyllithospermate B.

The first synthesis of a protected form, racemic heptamethyl lithospermate, was reported by Jacobson and Rath in 1979. nih.govnih.gov This pioneering work established a foundational route but lacked stereocontrol. A significant breakthrough came with the first enantioselective total synthesis of (+)-lithospermic acid by the Ellman and Bergman groups. nih.govnih.gov Their strategy was notable for its use of a rhodium-catalyzed C-H activation/hydroarylation reaction to construct the chiral dihydrobenzofuran core. nih.govscispace.com

Researchers like Hwu and Varadaraju have also contributed diverse and efficient strategies. researchgate.netrsc.org One approach involved a palladium-catalyzed annulation to form a benzofuran (B130515) ester, which was then stereoselectively reduced to the required trans-dihydrobenzofuran core. researchgate.net An alternative strategy from the same group relied on an aldol (B89426) condensation followed by cyclization to build the core structure. researchgate.net A more recent enantioselective synthesis accomplished (+)-lithospermic acid in a convergent nine-step sequence featuring an organocatalytic intramolecular oxa-Michael addition and a hypervalent iodine-mediated rearrangement. nih.gov

These synthetic campaigns demonstrate a progression towards more sophisticated and efficient methods, providing a robust toolkit for assembling the complex lithospermic acid scaffold.

| Key Total Syntheses of (+)-Lithospermic Acid | Lead Researcher(s) | Year Reported | Key Strategic Steps |

| First Enantioselective Synthesis | Ellman & Bergman | 2005 | Asymmetric intramolecular alkylation via Rh-catalyzed C-H activation. nih.govnih.gov |

| Convergent C-H Olefination Route | Yu | 2011 | Late-stage intermolecular C-H olefination; Rh-catalyzed carbene C-H insertion. nih.govscispace.com |

| Diverse Convergent Strategies | Hwu & Varadaraju | 2012 | Palladium-catalyzed annulation and stereoselective reduction; Aldol condensation and cyclization. researchgate.netrsc.org |

| Organocatalytic Convergent Synthesis | Unspecified | 2012 | Enantioselective intramolecular oxa-Michael addition; Hypervalent iodine-mediated rearrangement. nih.gov |

Methodological Advances in Stereoselective and Convergent Chemical Synthesis Relevant to the Dimethyllithospermate B Core Structure

The synthesis of the Dimethyllithospermate B core, a substituted 2,3-dihydrobenzofuran, requires precise control of stereochemistry and an efficient assembly of its constituent parts. Methodological advances in organic synthesis have been pivotal in addressing these challenges.

C-H Activation and Functionalization: This has emerged as a powerful tool for streamlining syntheses. researchgate.net The Ellman and Bergman synthesis was a landmark example, using a rhodium-catalyzed imine-directed C(sp²)-H activation to form the aryl-alkyl bond of the dihydrofuran ring while setting two stereocenters in a single operation. nih.gov Similarly, Yu's synthesis powerfully demonstrated the utility of C-H functionalization by employing a late-stage intermolecular C-H olefination. nih.govcapes.gov.br This strategy allows for a highly convergent approach where complex fragments are joined near the end of the synthesis, maximizing efficiency. nih.govacs.org

Palladium-Catalyzed Annulation: Modular and flexible synthetic strategies have been devised using palladium catalysis. grafiati.com One such convergent approach involves a Sonogashira coupling to unite key fragments, followed by a palladium-mediated carbonylative annulation to construct the benzofuran ring system. Subsequent reduction with magnesium in methanol (B129727) provides the desired dihydrobenzofuran core. grafiati.com

Organocatalysis and Rearrangement Reactions: Enantioselective synthesis of the dihydrobenzofuran core has been achieved through non-metallic catalysis. One route employs an intramolecular oxa-Michael addition catalyzed by a quinidine (B1679956) derivative to establish the chromanone precursor with high enantioselectivity. nih.gov This intermediate then undergoes a hypervalent iodine-promoted rearrangement to furnish the dihydrobenzofuran skeleton with retention of configuration. nih.gov

Biomimetic Oxidative Dimerization: The dihydrobenzofuran lignan (B3055560) structure can also be accessed through biomimetic routes. Oxidative dimerization of precursors like caffeic acid methyl ester, often catalyzed by enzymes or chemical oxidants, can generate the core structure found in these natural products. nih.gov

These advanced methodologies provide chemists with multiple pathways to access the intricate core structure of Dimethyllithospermate B and its analogues, enabling both total synthesis and the creation of derivative libraries for further study.

Design and Preparation of Semi-synthetic Modifications and Derivatization Approaches for Research Purposes

The natural product scaffold of lithospermic acid and its derivatives serves as a valuable starting point for the development of new research tools and potential therapeutic agents. Semi-synthetic modifications are employed to probe biological mechanisms, enhance activity, and improve pharmacological properties.

One notable example is the design of stilbene (B7821643) derivatives based on the structure of lithospermic acid B as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target relevant to metabolic diseases. nih.gov In this work, dihydroxy stilbene carbonyl compounds were synthesized, with some analogues showing inhibitory activity comparable to or better than known preclinical inhibitors. nih.gov This demonstrates a rational design approach where the natural product structure is simplified and modified to target a specific biological protein.

The derivatization of related phenolic compounds, such as rosmarinic acid, provides a template for potential modifications to the Dimethyllithospermate B structure. For instance, rosmarinic acid has been converted into quaternary phosphonium (B103445) salts. mdpi.comnih.gov This modification was designed to increase the molecule's ability to penetrate biological systems, leading to a significant enhancement of its in vitro antitumor and antimicrobial properties compared to the parent acid. mdpi.comnih.gov Such strategies could be applied to the lithospermic acid scaffold to modulate bioavailability and potency.

These examples underscore the importance of semi-synthesis and derivatization. By chemically modifying the natural product core, researchers can fine-tune molecular properties to create potent and selective chemical probes for biological research.

Molecular and Cellular Mechanisms of Biological Activity of Dimethyllithospermate B

Elucidation of Specific Biochemical Interactions and Putative Molecular Targets

The biological effects of Dimethyllithospermate B are rooted in its specific interactions with cellular components and its ability to modulate the activity of key proteins.

Assessment of Antioxidant Mechanisms: Free Radical Scavenging and Reactive Oxygen Species Modulation

Antioxidant compounds play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS). researchgate.net The primary mechanisms of antioxidant action involve direct scavenging of free radicals and indirect effects that bolster the cell's own defense systems. nih.gov

The ability of a compound to scavenge free radicals is often evaluated using assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) test. scirp.org In this assay, the antioxidant donates a hydrogen atom or an electron to the stable DPPH radical, a process that can be monitored by a change in absorbance. scirp.org The effectiveness of this scavenging activity is often quantified as the IC50 value, which represents the concentration of the antioxidant required to inhibit 50% of the DPPH radicals. scirp.org The main chemical mechanisms behind free radical scavenging include hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). mdpi.com

While direct radical scavenging is a key antioxidant mechanism, some compounds exert their effects by modulating cellular processes that lead to ROS production or by enhancing the activity of antioxidant enzymes. nih.govmdpi.com For instance, some natural compounds can influence the expression of genes responsible for cytoprotection against oxidative stress, such as heme oxygenase-1. nih.gov

Investigations into Cytoprotective Effects at the Cellular Level against Oxidative Stress

Oxidative stress, resulting from an imbalance between ROS production and the cell's antioxidant capacity, can lead to cellular damage and is implicated in a variety of diseases. nih.govnih.gov Cytoprotective agents can mitigate this damage by preventing the harmful effects of oxidative stimuli. mdpi.comrsc.org

Hydrogen peroxide (H₂O₂) is commonly used in laboratory settings to induce oxidative stress in cell cultures. rsc.org Exposure to H₂O₂ can lead to a decrease in cell viability and trigger apoptosis, or programmed cell death. rsc.orgmdpi.com The cytoprotective effects of a compound can be assessed by its ability to increase the viability of cells treated with an oxidative agent and to reduce the rate of apoptosis. rsc.org This anti-apoptotic effect can be further confirmed by measuring the levels of key apoptosis-related enzymes, such as caspases. rsc.org

The protective mechanisms of natural compounds against oxidative stress can be multifaceted. They may involve direct antioxidant activity, as well as the modulation of cellular signaling pathways that control the cell's response to stress. nih.gov

Enzyme Inhibition Studies (e.g., Cholesteryl Ester Transfer Protein (CETP) Inhibition)

Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein (B1211001) that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. ecrjournal.combjcardio.co.uk This process has a significant impact on the plasma levels of both HDL and LDL cholesterol. mdpi.com

Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels and lowering LDL cholesterol levels, which is considered beneficial for reducing the risk of atherosclerotic cardiovascular disease. ecrjournal.commdpi.com Several CETP inhibitors have been developed and studied in clinical trials. mdpi.com These inhibitors block the transfer of lipids, leading to an increase in the cholesterol content of HDL particles and a decrease in the cholesterol content of apoB-containing lipoproteins. mdpi.commdpi.com The efficacy of CETP inhibitors can vary, with different compounds producing different magnitudes of increase in HDL levels. bjcardio.co.uk While the primary focus has been on raising HDL, evidence suggests that the reduction of atherogenic apolipoprotein B-containing lipoproteins is a key mechanism through which CETP inhibition may lower cardiovascular risk. plos.org

| CETP Inhibitor | Effect on HDL-C | Effect on LDL-C | Primary Mechanism |

|---|---|---|---|

| Torcetrapib | Significant Increase | Decrease | Blocks transfer of cholesteryl esters from HDL to VLDL/LDL |

| Dalcetrapib | Moderate Increase | Minimal Change | |

| Evacetrapib | Significant Increase | Significant Decrease | |

| Anacetrapib | Significant Increase | Significant Decrease |

Modulation of Cellular Signaling Pathways

Dimethyllithospermate B can influence fundamental cellular processes by modulating intricate signaling networks that govern cell fate and response to external stimuli.

Analysis of Impact on Apoptosis Signaling Cascades

Apoptosis is a form of programmed cell death essential for normal development and tissue maintenance. cellsignal.commdpi.com It is executed through a complex cascade of events involving a family of cysteine proteases called caspases. abeomics.com The activation of these caspases can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. cellsignal.comabeomics.com

The extrinsic pathway is triggered by the binding of death ligands, such as Tumor Necrosis Factor (TNF-α) or Fas ligand, to their corresponding receptors on the cell surface. cellsignal.com This interaction leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. abeomics.comnih.gov

The intrinsic pathway is activated by cellular stress, such as DNA damage, and is regulated by the Bcl-2 family of proteins. cellsignal.commdpi.com Pro-apoptotic members of this family, like Bax and Bak, promote the release of cytochrome c from the mitochondria. mdpi.comuobasrah.edu.iq In the cytoplasm, cytochrome c forms a complex with Apaf-1, leading to the activation of initiator caspase-9. cellsignal.comabeomics.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. mdpi.comabeomics.com

| Protein | Pathway | Function |

|---|---|---|

| TNF-α, FasL | Extrinsic | Death Ligands |

| Caspase-8 | Extrinsic | Initiator Caspase |

| Bcl-2 family (Bax, Bak) | Intrinsic | Regulate mitochondrial permeability |

| Cytochrome c | Intrinsic | Activates Apaf-1 |

| Caspase-9 | Intrinsic | Initiator Caspase |

| Caspase-3 | Common | Executioner Caspase |

Exploration of Influence on Related Intracellular Signaling Networks

The cellular response to various stimuli is orchestrated by a complex web of interconnected signaling pathways. In the context of a multi-component mixture containing Dimethyllithospermate B, several key pathways are of interest.

The PI3K-Akt (Phosphatidylinositol 3-kinase-Protein Kinase B) and Ras-MAPK (Mitogen-Activated Protein Kinase) pathways are central regulators of cell proliferation, survival, and differentiation. plos.org The PI3K/AKT/mTOR pathway is frequently overexpressed in various cancers and plays a crucial role in tumor development and progression. researchgate.netmdpi.com The Ras/MAPK pathway, which includes the ERK, JNK, and p38 MAPK subfamilies, transmits signals from growth factor receptors to regulate gene expression and prevent apoptosis. mdpi.comresearchgate.net There is significant crosstalk between the PI3K/Akt and MAPK pathways, and their coordinated action determines cell fate. plos.org

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. researchgate.net Activation of NF-κB can lead to the expression of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2). researchgate.net

The TNF (Tumor Necrosis Factor) signaling pathway can have dual roles, either promoting apoptosis or cell survival through the activation of different downstream cascades. abeomics.com TNF-α can induce apoptosis by activating caspase-8, but it can also promote cell survival by activating the NF-κB pathway. abeomics.comresearchgate.net

The interplay between these pathways is complex. For example, growth factor receptors can activate both the PI3K/Akt and MAPK pathways. researchgate.net Furthermore, these pathways can influence each other at various points, creating a dynamic and highly regulated signaling network. plos.org

Computational Approaches for Ligand-Protein Interaction Analysis (e.g., Molecular Docking and Molecular Dynamics Simulations)

Computational methods provide powerful tools for investigating the interactions between small molecules, such as Dimethyllithospermate B, and their protein targets at a molecular level. These in silico techniques, including molecular docking and molecular dynamics (MD) simulations, are crucial for predicting binding affinities, understanding interaction mechanisms, and guiding further drug development efforts.

Detailed Research Findings

Research employing computational strategies has identified Dimethyllithospermate B as a potential inhibitor of Cholesteryl Ester Transfer Protein (CETP), a key protein in lipid metabolism. tiprpress.comxjcistanche.com A study involving virtual screening of a natural product database highlighted Dimethyllithospermate B as one of the top three candidates for CETP inhibition. tiprpress.comxjcistanche.com

Molecular Docking Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. tiprpress.com This method evaluates the binding compatibility and estimates the strength of the interaction, often expressed as a binding energy or docking score.

In the study of potential CETP inhibitors, multi-round virtual screening strategies, which included molecular docking with three different levels of precision, were utilized. tiprpress.comxjcistanche.com The binding mode analysis for Dimethyllithospermate B revealed a strong interaction with the active site of the CETP protein. tiprpress.comxjcistanche.com While the specific amino acid interactions and binding energy values from the full study are not publicly available, a typical molecular docking output would detail the nature of these interactions as illustrated in the representative table below.

Table 1: Representative Molecular Docking Interaction Data for a Ligand-Protein Complex

| Interaction Type | Interacting Residue (Protein) | Interacting Atom (Ligand) | Distance (Å) |

| Hydrogen Bond | TYR-218 | O-7 | 2.8 |

| Hydrogen Bond | SER-154 | O-12 | 3.1 |

| Hydrophobic | ILE-198 | C-4' | 3.5 |

| Hydrophobic | LEU-220 | C-5' | 3.9 |

| π-π Stacking | PHE-275 | Aromatic Ring | 4.2 |

Note: This table is a representative example of typical molecular docking results and does not represent actual published data for Dimethyllithospermate B, which was not available in the cited sources.

Molecular Dynamics Simulations

To further assess the stability of the predicted ligand-protein binding, molecular dynamics (MD) simulations are employed. MD simulations provide insights into the dynamic behavior of the complex over time by calculating the atomic motions of the system. tiprpress.com A key parameter analyzed in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the simulation time suggests that the ligand remains stably bound within the protein's active site.

For Dimethyllithospermate B, MD simulation parameters confirmed the stability of its complex with CETP. tiprpress.comxjcistanche.com This finding lends further support to the docking predictions and reinforces the potential of Dimethyllithospermate B as a stable inhibitor of the protein. tiprpress.com The table below illustrates the kind of data that is typically generated from such a simulation.

Table 2: Representative Molecular Dynamics Simulation Stability Parameters

| Parameter | Value | Interpretation |

| Simulation Time | 100 ns | The total duration of the simulation. |

| Average RMSD (Ligand) | 1.5 Å | Low fluctuation, indicating stable binding in the pocket. |

| Average RMSD (Protein) | 2.0 Å | Indicates the protein structure remains stable upon ligand binding. |

| Binding Free Energy (MM/GBSA) | -85.4 kcal/mol | A theoretical estimation of the binding affinity. |

Note: This table provides a representative example of typical molecular dynamics simulation results. The specific data for Dimethyllithospermate B was not available in the cited sources.

Preclinical in Vitro and in Vivo Research of Dimethyllithospermate B

In Vitro Pharmacological Investigations

Cell-based Assays for Assessing Biological Activity (e.g., Cytoprotection in Liver Cells)

While direct studies on the cytoprotective effects of isolated Dimethyllithospermate B in liver cells are not extensively detailed in the reviewed literature, related compounds from Salvia miltiorrhiza have demonstrated protective properties. For instance, Silymarin, a flavonolignan, has shown hepatoprotective effects in preclinical studies by protecting cell membranes from damage by reactive oxygen species and inhibiting free radical formation. xiahepublishing.com This is relevant as oxidative stress is a known contributor to liver injury. xiahepublishing.com In the context of drug-induced liver injury (DILI), advancements in complex in vitro models, such as liver-on-a-chip technology using human cells, are providing more accurate predictions of hepatotoxicity compared to traditional animal models. humanspecificresearch.org These models have demonstrated high sensitivity and specificity in identifying toxic compounds. humanspecificresearch.org

Human-induced pluripotent stem cells (iPSCs) are also being utilized to create hepatobiliary cells that can model liver diseases and assess drug-induced liver injury. nih.gov These patient-specific iPSC-derived liver cells can replicate key pathological features of liver diseases in vitro. nih.gov Such advanced cell-based assays could be instrumental in elucidating the specific cytoprotective potential of Dimethyllithospermate B in liver cells.

Biochemical Assays for Target Engagement and Enzyme Activity

Biochemical assays are fundamental in early drug discovery to determine a compound's activity, potency, and selectivity. reactionbiology.com These assays can measure kinase activity, for example, using various formats like radiometric, ELISA, or fluorescence-based methods. reactionbiology.com

Target engagement, the direct interaction of a compound with its intended biological target, can be confirmed using techniques like the Cellular Thermal Shift Assay (CETSA). pelagobio.com CETSA measures changes in a protein's thermal stability upon ligand binding, providing a direct assessment of engagement within a native cellular context. pelagobio.com This method is advantageous as it does not require chemical labeling or genetic modification of the target protein. pelagobio.com

For covalent inhibitors, mass spectrometry-based proteomics workflows can be employed to quantify target engagement and selectivity. researchgate.net These biochemical and cell-based assays are crucial for characterizing the binding and functional parameters of novel chemical entities. biorxiv.org While specific biochemical assays for Dimethyllithospermate B were not detailed in the provided results, these established methodologies would be applicable to investigate its target engagement and effects on enzyme activity.

In Vivo Studies in Preclinical Animal Models for Mechanistic Elucidation

Investigation in Mechanistic Disease Models (e.g., Oxidative Stress Models, Models for Alopecia as a Component of a Mixture)

Oxidative Stress Models: Preclinical research widely utilizes in vivo models to study the role of oxidative stress in various diseases. nih.govnih.gov These models often involve inducing oxidative stress through chemical means to investigate the protective effects of potential therapeutic compounds. nih.govmdpi.com For instance, in models of neurodegenerative diseases, inhibitors of necroptosis have shown neuroprotective effects in cellular oxidative stress models. nih.gov Antioxidant compounds are frequently evaluated in these models for their ability to modulate biomarkers of oxidative stress, such as levels of malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH). mdpi.com

Models for Alopecia: Dimethyllithospermate B has been identified as a component of a topical herbal preparation, Topical Shen Bai Hair Growing Decoction (TSBHGD), studied for its efficacy against androgenetic alopecia (AGA). acs.orgnih.gov In a testosterone-induced AGA mouse model (C57BL/6 mice), TSBHGD was observed to promote hair growth. acs.orgnih.gov Histological analysis showed that treatment with the decoction increased the density of hair follicles compared to the model group. acs.orgnih.gov The underlying mechanism was partly attributed to the inhibition of apoptosis in skin tissue. acs.orgnih.gov

Animal models are crucial for understanding the pathogenesis of alopecia and for testing new treatments. nih.govnih.gov The C57BL/6 mouse is a commonly used model for studying hair growth inhibition induced by androgens like dihydrotestosterone (B1667394) (DHT). nih.govgavinpublishers.com

Below is a table summarizing the findings related to a mixture containing Dimethyllithospermate B in an alopecia model:

| Model | Intervention | Key Findings | Reference |

| Testosterone-induced Androgenetic Alopecia in C57BL/6 mice | Topical Shen Bai Hair Growing Decoction (containing Dimethyllithospermate B) | Promoted patchy hair growth, increased hair follicle density, inhibited apoptosis in skin tissue. | acs.orgnih.gov |

Exploration of Systemic Biological Effects in Preclinical Models

While specific systemic effects of isolated Dimethyllithospermate B are not detailed, compounds from the same plant source, Salvia miltiorrhiza (Danshen), have been investigated for various biological activities. Danshen has been traditionally used to promote blood circulation and has been studied for its anti-thrombotic effects. nih.gov Extracts from Danshen have been shown to inhibit platelet aggregation and adhesion, improve microcirculation, and reduce thrombus formation in preclinical models. nih.gov Molecular docking studies have predicted that components of Danshen can interact with thrombosis-related proteins. nih.gov

Additionally, herbal mixtures containing constituents from Salvia miltiorrhiza have been investigated for neuroprotective effects in models of cervical spondylotic myelopathy, where they are suggested to act by reducing inflammation and inhibiting apoptosis. amegroups.cn These studies on related compounds and mixtures provide a basis for exploring the potential systemic biological effects of Dimethyllithospermate B.

Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies in Preclinical Models (Focusing on Compound Disposition and Metabolic Fate)

Preclinical pharmacokinetic (PK) and drug metabolism and pharmacokinetic (DMPK) studies are essential for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. allucent.comnih.gov These studies are critical for predicting human pharmacokinetics and ensuring the safety and efficacy of a drug candidate. allucent.comnih.gov

In vivo PK studies in animal models, such as rats and dogs, are conducted to determine key parameters like bioavailability, clearance, and volume of distribution. frontiersin.orgmdpi.com Tissue distribution studies help to understand where the compound accumulates in the body, and excretion studies identify the primary routes of elimination (urine, feces, bile). frontiersin.orgmdpi.com For instance, a study on a coumarin (B35378) compound involved determining its plasma and lung concentrations over time to calculate pharmacokinetic parameters and lung penetration. mdpi.com

Metabolic stability is often first assessed using in vitro models like liver microsomes or hepatocytes from different species, including humans, to identify potential species differences in metabolism. nih.govuv.esscispace.com The primary enzymes involved in drug metabolism are cytochrome P450s (CYPs). uv.es

While specific DMPK data for Dimethyllithospermate B was not found, a study on the Topical Shen Bai Hair Growing Decoction, which contains Dimethyllithospermate B, identified its main chemical components retained in the skin and blood of mice using UPLC-Q-TOF-MS. acs.org This indicates that components of the mixture, including potentially Dimethyllithospermate B, are absorbed systemically after topical application.

The table below outlines typical parameters assessed in preclinical DMPK studies, which would be relevant for characterizing Dimethyllithospermate B.

| Study Type | Parameters Measured | Preclinical Model |

| In Vitro Metabolism | Metabolic stability, metabolite identification, enzyme kinetics | Liver microsomes, hepatocytes (rat, dog, human) |

| In Vivo Pharmacokinetics | Plasma concentration-time profile, AUC, Cmax, Tmax, half-life, clearance, volume of distribution, bioavailability | Rats, Dogs |

| Tissue Distribution | Concentration in various tissues (e.g., liver, kidney, lung) | Rats |

| Excretion | Percentage of dose excreted in urine, feces, and bile | Rats |

| Plasma Protein Binding | Percentage of compound bound to plasma proteins | Plasma from various species (rat, dog, human) |

Metabolite Identification and Elucidation of Metabolic Pathways

While direct preclinical research on the metabolism of Dimethyllithospermate B is not extensively available in publicly accessible literature, valuable insights can be inferred from studies on its parent compound, Lithospermic Acid B (LSA B), also known as Salvianolic Acid B (SAB). Dimethyllithospermate B is a dimethyl ester of Lithospermic Acid B. Therefore, its metabolic pathway is anticipated to involve initial de-esterification to yield Lithospermic Acid B, which then undergoes further biotransformation.

In vitro and in vivo studies in rats have been instrumental in elucidating the metabolic fate of Lithospermic Acid B. Research has consistently shown that methylation is the principal metabolic pathway for this compound. researchgate.net

In Vitro Findings

Incubation of Lithospermic Acid B with rat hepatic cytosol has led to the detection of several O-methylated metabolites. researchgate.net The primary enzyme responsible for this biotransformation is Catechol-O-methyltransferase (COMT), which is abundant in the liver and kidneys. nih.gov

In Vivo Research

Following intravenous administration to rats, Lithospermic Acid B is rapidly and extensively metabolized. researchgate.netnih.gov The resulting metabolites, along with the parent compound, are predominantly found in bile, plasma, and feces, with biliary excretion being a major route of elimination. researchgate.netnih.gov

One study identified nine distinct metabolites in rat bile, plasma, and urine. These included methylated forms of Salvianolic Acid B, Lithospermic Acid (LSA), as well as metabolites that had undergone both decarboxylation and methylation. nih.gov Another detailed investigation into the biliary metabolites of rats after intravenous injection of LSA B identified four specific O-methylated derivatives. nih.gov The sequential nature of the methylation process was also demonstrated, indicating that methylation occurs in a stepwise manner at different positions on the molecule. nih.gov

The major identified metabolites of Lithospermic Acid B, the parent compound of Dimethyllithospermate B, are detailed in the tables below.

Table 1: Identified Metabolites of Lithospermic Acid B in Rat In Vitro Studies

| Metabolite Class | Specific Metabolites Detected | Analytical Method | Source |

| O-methylated metabolites | Monomethyl-lithospermic acid B | LC-ESI-MS | researchgate.net |

| Dimethyl-lithospermic acid B | LC-ESI-MS | researchgate.net | |

| Trimethyl-lithospermic acid B | LC-ESI-MS | researchgate.net |

Table 2: Identified Metabolites of Lithospermic Acid B in Rat In Vivo Studies

| Metabolite | Matrix | Analytical Method | Source |

| 3-monomethyl-LSB | Bile | Mass Spectrometry | nih.gov |

| 3,3′′-dimethyl-LSB | Bile | Mass Spectrometry | nih.gov |

| 3,3′′′-dimethyl-LSB | Bile | Mass Spectrometry | nih.gov |

| 3,3′′,3′′′-trimethyl-LSB | Bile | Mass Spectrometry | nih.gov |

| Monomethyl-SAB | Bile, Plasma, Urine | LC-IT/TOF-MS | nih.gov |

| Lithospermic acid (LSA) | Bile, Plasma, Urine | LC-IT/TOF-MS | nih.gov |

| Decarboxylation and methylation metabolites of LSA | Bile, Plasma, Urine | LC-IT/TOF-MS | nih.gov |

| Salvianolic acid S (SAS) | Bile, Plasma, Urine | LC-IT/TOF-MS | nih.gov |

| Dehydrated-SAS | Bile, Plasma, Urine | LC-IT/TOF-MS | nih.gov |

Advanced Analytical Methodologies for Dimethyllithospermate B Research

Method Development for Detection and Quantification in Biological Samples and Complex Research Matrices

Developing a robust analytical method is the first critical step for the study of Dimethyllithospermate B, especially when dealing with intricate biological matrices like plasma, serum, or tissue homogenates, as well as complex plant extracts. psu.eduresearchgate.net The primary goal is to create a procedure that can accurately identify and measure the analyte without interference from other components in the sample matrix. labmanager.com This process is typically iterative, starting with basic parameters derived from the compound's known physicochemical properties and progressively refining them to enhance performance characteristics such as sensitivity and selectivity. labmanager.com

The development strategy generally involves three interconnected parts: sample preparation, chromatographic separation, and detection. psu.edu Sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed to isolate Dimethyllithospermate B from interfering substances such as proteins and lipids, which can suppress ionization in mass spectrometry and lead to inaccurate results. researchgate.netlabmanager.com

Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) has become a cornerstone for the analysis of complex chemical constituents in natural products. nih.gov This technique combines the high-speed, high-efficiency separation capabilities of UPLC with the high-resolution and accurate mass measurement of Q-TOF-MS. nih.govfrontiersin.org This combination is particularly advantageous for identifying and quantifying compounds like Dimethyllithospermate B in multifaceted samples. frontiersin.orgmdpi.com

A typical UPLC-Q-TOF-MS method for a natural product like Dimethyllithospermate B would be developed by optimizing several key parameters. The chromatographic separation is fine-tuned by selecting an appropriate column and mobile phase composition to achieve good peak shape and resolution. japsonline.com For mass spectrometric detection, parameters such as the ionization source, capillary voltage, and collision energy are optimized to ensure sensitive and specific detection of the target analyte. japsonline.complos.org The high mass accuracy of Q-TOF-MS allows for the confident identification of Dimethyllithospermate B based on its exact mass and isotopic pattern, while its MS/MS capability provides structural information through fragmentation patterns. nih.gov

Table 1: Illustrative UPLC-Q-TOF-MS Parameters for Natural Product Analysis This table represents typical parameters and would be specifically optimized for Dimethyllithospermate B analysis.

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography (UPLC) | ||

| Column | e.g., ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm) mdpi.com | Provides high-resolution separation of compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid nih.govmdpi.com | Facilitates efficient elution and ionization of the analyte. |

| Flow Rate | e.g., 0.4 mL/min mdpi.com | Ensures optimal separation and peak shape. |

| Gradient Elution | A time-programmed gradient from low to high %B mdpi.com | Separates a wide range of compounds with different polarities. |

| Column Temperature | e.g., 45 °C mdpi.com | Maintains consistent retention times and improves peak symmetry. |

| Mass Spectrometry (Q-TOF-MS) | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mdpi.com | Generates charged ions from the analyte for MS detection. |

| Mass Range | e.g., 50-1500 m/z japsonline.com | Detects a wide range of molecule sizes. |

| Desolvation Gas | Nitrogen plos.org | Aids in the desolvation of droplets from the ESI source. |

Given that Dimethyllithospermate B is often found in intricate mixtures, such as plant extracts containing numerous other structurally similar compounds, advanced chromatographic techniques are essential for its isolation and purification. microbenotes.com The fundamental principle of chromatography involves the differential partitioning of components between a stationary phase and a mobile phase. researchgate.net For complex mixtures, one-dimensional chromatography may not provide sufficient resolving power. wur.nl

Multidimensional chromatography, such as two-dimensional liquid chromatography (2D-LC), offers significantly higher peak capacity and resolving power. wur.nl In a 2D-LC setup, fractions from the first separation dimension are transferred to a second column with different selectivity for further separation. wur.nl For instance, a size-exclusion chromatography (SEC) separation in the first dimension could be coupled with a reversed-phase (RP) separation in the second dimension. This approach is highly effective in separating target compounds from a large excess of matrix components. wur.nl The choice of stationary phase chemistry is critical; options beyond standard C18 columns, such as amide or phenyl-hexyl phases, can provide alternative selectivity to resolve co-eluting peaks. sigmaaldrich.com

Validation Parameters for Analytical Procedures in Natural Product Research (e.g., Specificity, Sensitivity, Precision, Accuracy, Limits of Detection and Quantification)

Once an analytical method is developed, it must be validated to demonstrate its suitability for its intended purpose. europa.eu Method validation is a critical requirement for ensuring that the data generated are accurate and reliable, a cornerstone of regulatory compliance and sound scientific practice. labmanager.comijrpb.com The validation characteristics are defined by guidelines from bodies such as the International Council for Harmonisation (ICH). europa.eudemarcheiso17025.com

For natural product research involving Dimethyllithospermate B, the validation process confirms that the analytical procedure reliably measures the compound in the specified matrix. Key validation parameters include specificity, which ensures the method can distinguish the analyte from other substances; accuracy, which measures the closeness of the results to the true value; and precision, which reflects the repeatability of the measurements. labmanager.com Sensitivity is established by determining the Limit of Detection (LOD), the lowest concentration of the analyte that can be detected, and the Limit of Quantitation (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. europa.eu

Table 2: Key Validation Parameters for Analytical Methods Based on ICH Q2(R1) and FDA guidelines. europa.eudemarcheiso17025.comfda.gov

| Parameter | Definition | Common Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. labmanager.com | Peak purity analysis, no interference at the retention time of the analyte in blank samples. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.99. demarcheiso17025.com |

| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu | Typically 80% to 120% of the target concentration. demarcheiso17025.com |

| Accuracy | The closeness of agreement between the value which is accepted as a true value and the value found. labmanager.com | Percent recovery of spiked samples within a predefined range (e.g., 80-120%). europa.eu |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. labmanager.com | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. europa.eu | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. europa.eu | Signal-to-Noise ratio of 10:1. demarcheiso17025.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. europa.eu | Stability of results despite minor changes in mobile phase composition, pH, or temperature. japsonline.com |

Application of Advanced Bioanalytical Techniques for Metabolomics and Proteomics in Research Contexts

Advanced "omics" technologies, such as metabolomics and proteomics, provide a systems-level view of biological processes and are increasingly applied in natural product research to understand the mechanisms of action of compounds like Dimethyllithospermate B. frontiersin.orgmdpi.com These platforms allow for the simultaneous measurement of hundreds to thousands of metabolites or proteins, offering an unbiased snapshot of the molecular state of a cell or organism in response to a stimulus. revespcardiol.org

Metabolomics focuses on the global profiling of small-molecule metabolites. mdpi.com By applying UPLC-MS-based metabolomics, researchers can investigate how treatment with Dimethyllithospermate B alters the metabolic fingerprint of a biological system. frontiersin.org For example, a study might compare the metabolomes of cells treated with Dimethyllithospermate B to untreated control cells. Significant changes in specific metabolic pathways, such as glycolysis, amino acid metabolism, or lipid metabolism, could reveal the compound's biological targets and effects. nih.gov

Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. mdpi.com Using mass spectrometry-based proteomics, one can identify which proteins are up- or down-regulated following exposure to Dimethyllithospermate B. mdpi.com This information can elucidate the cellular pathways modulated by the compound and help identify potential protein biomarkers associated with its activity. revespcardiol.org Integrating proteomic and metabolomic data can provide a more comprehensive understanding, linking changes in protein expression (e.g., enzymes) to corresponding changes in metabolite levels, thereby mapping the compound's impact on cellular function. frontiersin.org

Research Challenges, Knowledge Gaps, and Future Directions for Dimethyllithospermate B Research

Elucidating Specific Biosynthetic Enzymes and Genetic Pathways

A fundamental knowledge gap in the study of Dimethyllithospermate B is the incomplete understanding of its natural production. The specific enzymatic machinery and the underlying genetic blueprints that plants use to construct this molecule are largely unknown. Future research must prioritize the identification and characterization of the complete biosynthetic pathway.

This endeavor involves several key challenges:

Identification of Precursor Molecules: Determining the initial building blocks and intermediates that lead to the final structure.

Discovery of Key Enzymes: Identifying the specific classes of enzymes responsible for the assembly. Based on the biosynthesis of other complex plant secondary metabolites, this will likely involve enzymes such as methyltransferases, synthases, and oxidoreductases. frontiersin.orgnih.govnih.gov

Genetic Mapping: Locating the genes that code for these enzymes. In many bacteria and fungi, genes for secondary metabolite production are organized into biosynthetic gene clusters (BGCs), where all the necessary enzymes are encoded contiguously in the genome. mdpi.com A similar organization may exist in the plant species that produce Dimethyllithospermate B, and identifying such a cluster would be a major breakthrough.

Elucidating this pathway is not merely an academic exercise; it would enable the potential for biotechnological production of the compound through heterologous expression in microbial or plant systems, providing a sustainable and scalable source for research and development.

Deeper Characterization of Direct Molecular Targets and Comprehensive Mechanisms of Action

While some biological activities of Dimethyllithospermate B have been reported, the precise molecular targets and the comprehensive mechanisms through which it exerts its effects are not fully characterized. Early studies have shown that Dimethyllithospermate B possesses antioxidant and radical scavenging properties. koreascience.kr However, its activity likely extends beyond these general effects.

Future research must focus on:

Direct Target Identification: A key challenge is to move from observed cellular effects to identifying direct binding partners. Computational methods like virtual screening and molecular dynamics simulations have pointed to Cholesteryl Ester Transfer Protein (CETP) as a potential direct target, which could be significant for managing dyslipidemia. xjcistanche.com Experimental validation of this interaction is a critical next step.

Pathway Deconvolution: Herbal formulations containing Dimethyllithospermate B have been shown to modulate complex signaling pathways, including PI3K-Akt, MAPK, TNF, and NF-κB, and to inhibit apoptosis. acs.orgnih.govamegroups.cn A significant challenge is to determine which of these effects are directly attributable to Dimethyllithospermate B versus other compounds in the extracts. This requires rigorous testing of the purified compound to confirm its influence on these key cellular regulation networks.

Mechanism of Fumaric Acid Esters: The mode of action for similar compounds, like dimethylfumarate, is known to be complex, involving interactions with surface receptors, modulation of transcription factors like Nrf2 and NF-κB, and effects on various immune and non-immune cell types. nih.gov A similar multi-faceted mechanism may exist for Dimethyllithospermate B, necessitating a broad investigative approach.

Advancing Synthetic Routes for Efficient Access to Dimethyllithospermate B and Diverse Analogues

The limited availability of pure Dimethyllithospermate B from natural sources presents a major bottleneck for extensive biological and preclinical research. While laboratory synthesis is possible, current methods are often lengthy and inefficient. A crucial future direction is the development of advanced synthetic strategies to address this challenge.

The focus should be on:

Scalable Synthesis: Moving beyond traditional benchtop methods to more scalable and efficient production routes. rsc.org This includes exploring modern synthetic technologies such as flow chemistry, microwave-assisted synthesis, and electrochemical methods, which can improve yield, reduce reaction times, and enhance safety and reproducibility. rsc.org

Analogue Development: An efficient synthetic platform would not only provide access to the natural compound itself but also enable the creation of a diverse library of structural analogues. ocr.org.uk By systematically modifying different parts of the molecule, researchers can conduct structure-activity relationship (SAR) studies. This is essential for optimizing potency, selectivity, and pharmacokinetic properties, and for developing lead compounds with improved therapeutic profiles.

Integration of Multi-Omics Data for Systems-Level Biological Understanding

To truly comprehend the biological impact of Dimethyllithospermate B, research must move beyond single-pathway analyses to a holistic, systems-level perspective. The integration of multiple "omics" datasets is a powerful approach to achieve this, but it presents considerable analytical and interpretive challenges. frontiersin.org

Future research directions include:

Transcriptomics: Initial studies on mixtures containing Dimethyllithospermate B have utilized RNA sequencing (RNA-seq) to profile changes in gene expression, revealing effects on pathways related to apoptosis and inflammation. acs.orgnih.gov Future work should apply this technique using the purified compound to map its specific impact on the transcriptome.

Proteomics and Metabolomics: To complement gene expression data, proteomics can identify changes in protein levels and post-translational modifications, while metabolomics can reveal shifts in the cellular metabolic landscape. Integrating these data layers provides a more complete picture of the cellular response. nih.govmdpi.com

Integrative Analysis: The primary challenge lies in the integration of these large, heterogeneous datasets. frontiersin.orgmdpi.com Advanced bioinformatics and machine learning models are needed to connect changes across the genome, transcriptome, proteome, and metabolome. nih.govnih.gov This approach can help build comprehensive regulatory network models, identify novel biomarkers of drug response, and uncover mechanisms that would be missed by studying each omics layer in isolation. mdpi.commdpi.com

Identification of Novel Therapeutic Niches and Interdisciplinary Research Collaborations

Preliminary research suggests several potential therapeutic applications for Dimethyllithospermate B, but these niches require deeper exploration and validation. Identifying the most promising clinical applications and pursuing them effectively will necessitate robust interdisciplinary collaboration.

Key opportunities and challenges are:

Exploring New Therapeutic Areas: Based on current data, promising areas for investigation include:

Cardiovascular Disease: The potential inhibition of CETP suggests a role in treating dyslipidemia and atherosclerosis. xjcistanche.com Furthermore, studies on its plant source, Salvia miltiorrhiza, have highlighted anti-thrombotic potential for related compounds. nih.govmdpi.com

Inflammatory Conditions: Its implication in modulating inflammatory pathways like TNF and NF-κB, coupled with its presence in a traditional remedy for androgenetic alopecia, points towards applications in dermatology and other chronic inflammatory diseases. acs.orgnih.gov

Fostering Interdisciplinary Collaboration: Realizing the therapeutic potential of this compound is not a task for a single discipline. mdpi.com It requires a collaborative framework that unites: aup.nl

Natural Product Chemists to isolate and characterize the compound.

Synthetic Chemists to develop scalable syntheses and create analogues. rsc.org

Computational Biologists for target prediction and multi-omics data analysis. xjcistanche.comfrontiersin.org

Pharmacologists and Cell Biologists to elucidate mechanisms of action and conduct preclinical testing.

Clinical Researchers to design and execute potential human trials.

Building effective research teams that bridge these different fields is crucial for overcoming the complex challenges in natural product drug discovery and translating the basic science of Dimethyllithospermate B into tangible therapeutic innovations. researchgate.netplos.org

Q & A

Q. How do researchers assess the long-term stability of this compound in formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.